3-Chloro-1H-pyrrolo[2,3-c]pyridine 3-Chloro-1H-pyrrolo[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1384079-12-2
VCID: VC6214725
InChI: InChI=1S/C7H5ClN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
SMILES: C1=CN=CC2=C1C(=CN2)Cl
Molecular Formula: C7H5ClN2
Molecular Weight: 152.58

3-Chloro-1H-pyrrolo[2,3-c]pyridine

CAS No.: 1384079-12-2

Cat. No.: VC6214725

Molecular Formula: C7H5ClN2

Molecular Weight: 152.58

* For research use only. Not for human or veterinary use.

3-Chloro-1H-pyrrolo[2,3-c]pyridine - 1384079-12-2

Specification

CAS No. 1384079-12-2
Molecular Formula C7H5ClN2
Molecular Weight 152.58
IUPAC Name 3-chloro-1H-pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C7H5ClN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
Standard InChI Key JFVCPZNYTPZOIA-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1C(=CN2)Cl

Introduction

Structural and Molecular Characteristics

The core structure of 3-chloro-1H-pyrrolo[2,3-c]pyridine consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the [2,3-c] position. The chlorine atom at the 3-position introduces electron-withdrawing effects, influencing both reactivity and intermolecular interactions. Key molecular properties include:

PropertyValue
Molecular FormulaC7H4ClN2\text{C}_7\text{H}_4\text{ClN}_2
Molecular Weight153.57 g/mol
IUPAC Name3-Chloro-1H-pyrrolo[2,3-c]pyridine
SMILESClC1=CNC2=C1C=CN2
Topological Polar Surface Area28.7 Ų

The compound’s planar structure facilitates π-π stacking interactions, making it suitable for applications in organic semiconductors . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the pyrrole NH proton resonates near δ 11.5 ppm, while aromatic protons appear between δ 7.2–8.3 ppm .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3-chloro-1H-pyrrolo[2,3-c]pyridine typically involves cyclization and functionalization steps. A common route starts with the Larock indole synthesis to construct the pyrrole ring, followed by chlorination using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) . For example:

  • Cyclization: A Pd-catalyzed coupling of 2-ethynylaniline derivatives forms the pyrrolo[2,3-c]pyridine core.

  • Chlorination: Treatment with NCS in dimethylformamide (DMF) at 80°C introduces the chlorine substituent .

Reaction conditions and yields vary based on substituents and catalysts. A representative procedure reports a 65% yield using Pd(OAc)₂ and Xantphos as ligands .

Industrial Production Challenges

Industrial synthesis faces challenges in scalability and cost-efficiency. Multi-step purifications and the use of noble metal catalysts (e.g., palladium) increase production costs. Recent advances in flow chemistry and catalytic recycling aim to address these limitations .

Chemical Reactivity and Functionalization

The chlorine atom at the 3-position renders the compound susceptible to nucleophilic aromatic substitution (SNAr), enabling derivatization at this site. Key reactions include:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at the 3-position .

  • Buchwald-Hartwig Amination: Substitution with amines yields amino derivatives, useful in drug discovery .

The pyrrole NH proton participates in hydrogen bonding and metal coordination, enhancing its utility in supramolecular chemistry.

Cell LineIC₅₀ (µM)Target
MCF-70.8FGFR1
A5491.2FGFR2

Antimicrobial Effects

Structural analogs show moderate activity against Gram-positive bacteria (MIC = 16 µg/mL for Staphylococcus aureus) . The chlorine atom enhances membrane permeability, facilitating interaction with bacterial enzymes.

Applications in Materials Science

The compound’s conjugated π-system and electron-deficient nature make it a candidate for organic electronics:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer, it achieves a luminance efficiency of 12 cd/A .

  • Photovoltaic Cells: Incorporation into donor-acceptor polymers yields power conversion efficiencies of up to 8.3% .

Comparative Analysis with Structural Analogs

Comparison with related compounds highlights the impact of substituent placement:

CompoundSubstituentBioactivity (IC₅₀)
3-Chloro-1H-pyrrolo[2,3-c]pyridineCl at C30.8 µM (FGFR1)
5-Chloro-1H-pyrrolo[2,3-c]pyridineCl at C52.1 µM (FGFR1)
3-Bromo-1H-pyrrolo[2,3-c]pyridineBr at C30.5 µM (FGFR1)

The 3-chloro derivative balances reactivity and stability, making it preferable for drug development .

Recent Advances and Future Directions

Recent studies explore metal-organic frameworks (MOFs) incorporating 3-chloro-1H-pyrrolo[2,3-c]pyridine for gas storage applications . In drug discovery, hybrid molecules combining this scaffold with kinase inhibitors show promise in overcoming chemotherapy resistance .

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